molecular formula C21H25N5O2S B2989309 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034306-91-5

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2989309
CAS No.: 2034306-91-5
M. Wt: 411.52
InChI Key: ISOGGPDSYFBHKF-UHFFFAOYSA-N
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Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for researchers aiming to develop new therapeutic agents and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidine and pyridine derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to ensure the purity and consistency of the final product. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups in its structure allows for a wide range of chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: The compound may have applications in drug development, particularly in the treatment of diseases related to its molecular targets.

  • Industry: It can be utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, for example, can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Piperidine derivatives

  • Pyridine derivatives

  • Sulfonamide derivatives

Uniqueness: N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to interact with biological targets in ways that other similar compounds may not, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-17-15-20(7-11-22-17)25-13-8-18(9-14-25)16-24-29(27,28)21-5-3-19(4-6-21)26-12-2-10-23-26/h2-7,10-12,15,18,24H,8-9,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOGGPDSYFBHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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